
3-(2-Methylquinolin-4-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylquinolin-4-yl)acrylaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylquinolin-4-yl)acrylaldehyde typically involves the reaction of 2-methylquinoline with acrolein. The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions: 3-(2-Methylquinolin-4-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
科学的研究の応用
3-(2-Methylquinolin-4-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methylquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds have similar structures but differ in their functional groups and biological activities.
3-Acetylquinoline Derivatives: These derivatives share the quinoline backbone but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 3-(2-Methylquinolin-4-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(E)-3-(2-methylquinolin-4-yl)prop-2-enal |
InChI |
InChI=1S/C13H11NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-9H,1H3/b5-4+ |
InChIキー |
QDFSWHMPUMEXAP-SNAWJCMRSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)/C=C/C=O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



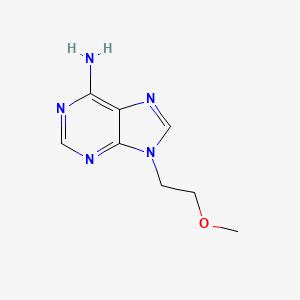


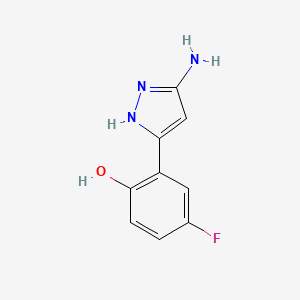
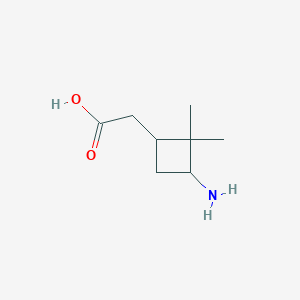
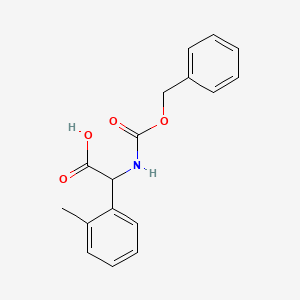
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)

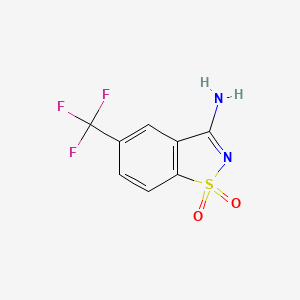
amine](/img/structure/B13545351.png)


![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
